[[(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid: is an organic compound with the molecular formula C12H22O3 It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a [(2S)-2-isopropyl-5-methylcyclohexyl]oxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [[(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid typically involves the reaction of [(2S)-2-isopropyl-5-methylcyclohexyl] alcohol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can facilitate the direct introduction of the [(2S)-2-isopropyl-5-methylcyclohexyl]oxy group into acetic acid derivatives, making the process more sustainable and scalable .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [[(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the [(2S)-2-isopropyl-5-methylcyclohexyl]oxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [[(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in biological and medicinal research. It can be used to develop new drugs that target specific molecular pathways, such as neurotransmitter receptors or enzymes involved in metabolic processes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products .
Wirkmechanismus
The mechanism of action of [[(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- [(2S)-2-Isopropyl-5-methylcyclohexyl] alcohol
- [(2S)-2-Isopropyl-5-methylcyclohexyl] acetate
- [(2S)-2-Isopropyl-5-methylcyclohexyl] ketone
Uniqueness: Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C12H22O3 |
---|---|
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
2-[(2S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetic acid |
InChI |
InChI=1S/C12H22O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14)/t9?,10-,11?/m0/s1 |
InChI-Schlüssel |
CILPHQCEVYJUDN-YVNMAJEFSA-N |
Isomerische SMILES |
CC1CC[C@H](C(C1)OCC(=O)O)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OCC(=O)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.